4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid
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Overview
Description
4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid is a synthetic organic compound with the molecular formula C11H12FNO5S and a molecular weight of 289.28 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It features a fluorinated aromatic ring and a methylsulfonyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the fluorinated aromatic amine. This is followed by the introduction of the methylsulfonyl group and the formation of the oxobutanoic acid moiety. The specific reaction conditions and reagents used can vary, but common methods include:
Nitration and Reduction: The starting material, a fluorinated benzene derivative, undergoes nitration to introduce a nitro group, which is then reduced to an amine.
Sulfonation: The amine is then reacted with a sulfonyl chloride to introduce the methylsulfonyl group.
Amidation and Hydrolysis: The resulting sulfonyl amine is coupled with a butanoic acid derivative, followed by hydrolysis to yield the final product.
Chemical Reactions Analysis
4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the oxobutanoic acid moiety can be reduced to form alcohol derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Researchers use this compound to study the effects of fluorinated and sulfonyl-containing molecules on biological systems.
Medicine: While not used therapeutically, it serves as a model compound in drug discovery and development to understand the pharmacokinetics and pharmacodynamics of similar structures.
Mechanism of Action
The mechanism of action of 4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid is not well-characterized, as it is primarily a research compound. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influenced by its fluorinated and sulfonyl groups. These interactions can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar compounds to 4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid include other fluorinated aromatic amines and sulfonyl-containing compounds. Some examples are:
This compound: Similar in structure but with different substituents on the aromatic ring.
2-Fluoro-5-(methylsulfonyl)aniline: Lacks the oxobutanoic acid moiety but shares the fluorinated and sulfonyl groups.
4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxopentanoic acid: Similar structure with an additional carbon in the oxoacid chain.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2-fluoro-5-methylsulfonylanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO5S/c1-19(17,18)7-2-3-8(12)9(6-7)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKQITNKYXFFCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)F)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382252 |
Source
|
Record name | 4-[2-Fluoro-5-(methanesulfonyl)anilino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
389609-83-0 |
Source
|
Record name | 4-[2-Fluoro-5-(methanesulfonyl)anilino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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